Eosin Y

Descripción

Historical Context of Eosin (B541160) Y Utilization in Scientific Inquiry

The discovery and initial application of Eosin Y are rooted in the booming synthetic dye industry of the 19th century.

Discovery and Naming: Eosin was first synthesized in 1874 by Heinrich Caro, a chemist working for the German chemical company BASF. atomscientific.comhekint.orgnih.gov The synthesis involved the bromination of fluorescein, a compound derived from coal tar. hekint.org Caro named the resulting yellow-red dye "Eosin" after Eos, the Greek goddess of the dawn, which was also the nickname of a childhood friend. wikipedia.orghekint.orgagarscientific.com

Early Commercial Use: Before its adoption in scientific research, eosin was commercialized primarily for the textile industry, used for dyeing fabrics like silk. hekint.orgagarscientific.com It was also used in the production of red inks and as a pigment in paints, known as "geranium lake." abbeycolor.comhekint.org

Introduction to Histology: The transition of eosin from an industrial dye to a crucial scientific tool began shortly after its discovery. In 1875, German chemist Emil Fischer published a paper on this compound, the yellowish-cast variant that would become the most common form used in histology. agarscientific.com A year later, in 1876, Ernst Fischer described its application as a stain for microscopic preparations, noting its ease of use and ability to clearly differentiate tissues. hekint.org The pivotal moment in its histological application came in 1877 when the chemist Nicolaus Wissozky combined Eosin with Hematoxylin (B73222). atomscientific.comhekint.orgwikipedia.org This dual-staining technique, which stained cell nuclei blue-purple and the cytoplasm and extracellular matrix pink, allowed for unprecedented clarity in viewing cellular structures and established the foundation for the Hematoxylin and Eosin (H&E) stain. hekint.orgwikipedia.org

Pioneering Biological Research: In 1879, Paul Ehrlich utilized Eosin in his groundbreaking work on differentiating blood cells. atomscientific.comnih.gov He coined the term "eosinophil" to describe the cells whose granules readily took up the acidic eosin dye. nih.gov This work marked a significant step in hematology and demonstrated the dye's utility in characterizing specific cell types. nih.gov

A timeline of these key historical developments is presented below.

| Year | Key Event | Contributor(s) | Significance |

| 1874 | Synthesis of Eosin | Heinrich Caro | Discovery of the dye from fluorescein. hekint.orgnih.gov |

| 1875 | Publication on this compound | Emil Fischer | First scientific paper on the yellowish variant used in histology. agarscientific.com |

| 1876 | First Use as a Histological Stain | Ernst Fischer | Described the application of eosin for staining microscopic tissue samples. hekint.org |

| 1877 | Introduction of H&E Staining | Nicolaus Wissozky | Combined Hematoxylin and Eosin for dual staining of tissues. atomscientific.comhekint.org |

| 1879 | Identification of Eosinophils | Paul Ehrlich | Used eosin to identify and name a specific type of white blood cell. atomscientific.comnih.gov |

Evolution of this compound's Diverse Applications in Research Domains

From its origins as a textile dye and histological stain, the applications of this compound have diversified significantly, driven by its unique photochemical and fluorescent properties. It is now a versatile tool in fields ranging from medical diagnostics to materials science and synthetic chemistry.

Cornerstone of Histopathology and Cytology: The H&E stain remains the gold standard in histology for medical diagnosis, particularly in pathology for examining tissue biopsies to identify diseases like cancer. dcfinechemicals.comwikipedia.org this compound is the critical counterstain to hematoxylin, providing the pink-to-red coloration of cytoplasm, collagen, and muscle fibers that contrasts with the blue-purple nuclei. wikipedia.orgagarscientific.com Beyond the H&E stain, this compound is a key component of other important staining protocols, including the Papanicolaou (Pap) stain used for cervical cancer screening and Romanowsky-type stains used in hematology. wikipedia.orghridhanchem.com

Photosensitizer in Organic Chemistry: A major evolution in the use of this compound has been its emergence as an inexpensive and readily available organocatalyst for photoredox reactions. nih.govuni-regensburg.deresearchgate.net In this application, this compound absorbs visible light (such as from an LED or household lamp) and enters an excited state, enabling it to facilitate single-electron transfers. uni-regensburg.dersc.org This process can initiate a variety of chemical transformations under mild conditions without the need for costly and potentially toxic transition metal catalysts like ruthenium or iridium. uni-regensburg.de Research has demonstrated its effectiveness in promoting reactions such as C-C and C-P bond formation, α-trifluoromethylation of ketones, and the borylation of aryl diazonium salts. uni-regensburg.demdpi.com

Biomedical and Materials Science Applications: The fluorescent properties of this compound are harnessed in various modern research applications. stainsfile.com It has been used as a photoinitiator for the photo-crosslinking of hydrogels, which are materials used as matrices in tissue engineering and for biosensing. mdpi.com In materials science, this compound has been investigated as a sensitizer (B1316253) in the formulation of dye-sensitized solar cells (DSSCs). hridhanchem.commdpi.com Furthermore, its fluorescent nature has been exploited to develop temperature-sensitive paints for aerodynamic applications. researchgate.net

The table below summarizes the diverse applications of this compound in modern research.

| Research Domain | Application | Role of this compound | Key Research Findings |

| Histology & Pathology | H&E Staining | Counterstain | Stains cytoplasm and extracellular matrix pink/red, contrasting with the blue nuclei stained by hematoxylin, enabling tissue structure analysis. dcfinechemicals.comwikipedia.org |

| Cytology | Papanicolaou (Pap) Stain | Staining Component | Essential dye in the EA solution for screening exfoliative cytology samples. stainsfile.comwikipedia.org |

| Organic Synthesis | Photoredox Catalysis | Photosensitizer/Organocatalyst | Absorbs visible light to catalyze redox reactions, offering a green and cost-effective alternative to metal catalysts for various bond formations. nih.govuni-regensburg.demdpi.com |

| Biomedical Engineering | Hydrogel Formation | Photoinitiator | Initiates polymerization to form cross-linked hydrogels for applications in tissue engineering and drug delivery. mdpi.com |

| Materials Science | Dye-Sensitized Solar Cells (DSSCs) | Dye Sensitizer | Used as a filler to absorb light and generate electron-hole pairs for electricity production. hridhanchem.commdpi.com |

| Aerodynamics | Temperature-Sensitive Paint | Luminophore | Exhibits temperature-dependent fluorescence, allowing for surface temperature mapping in aerodynamic studies. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

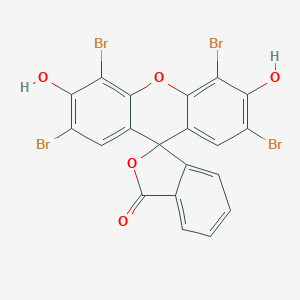

IUPAC Name |

2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZJJPROPLPMSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17372-87-1 (Parent) |

Source

|

| Record name | D & C Red No. 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044590 |

Source

|

| Record name | 2',4',5',7'-Tetrabromofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15086-94-9 |

Source

|

| Record name | Red 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15086-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Red No. 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4',5',7'-Tetrabromofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydroxy-2,4,5,7-tetrabromoxanthen-9-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',5',7'- TETRABROMOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2730CL9N7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Interactions and Spectroscopic Characterization of Eosin Y

Eosin (B541160) Y Interaction with Nucleic Acids

The interaction of Eosin Y with nucleic acids is a subject of scientific inquiry, with a notable focus on its binding to DNA.

The interaction between this compound and double-stranded DNA is weak and not readily observed through conventional spectrophotometric titration studies. nih.govresearchgate.net However, more sensitive techniques like competitive binding assays have successfully characterized this interaction. In such assays, DNA-binding ligands like proflavine (B1679165) and methylene (B1212753) blue are used as competitors to probe the binding of this compound. nih.govresearchgate.net

Analysis using this competitive method has revealed that this compound does bind to DNA. The primary mechanism is believed to be electrostatic interaction rather than a strong intercalative mode, where a molecule inserts itself between the base pairs of DNA. nih.gov The binding is characterized by a relatively modest binding constant, highlighting the transient nature of the complex.

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding Constant (K) with dsDNA | 1.7 x 104 M-1 | Competitive Binding Assay (Spectrophotometry) | nih.govresearchgate.net |

A data table summarizing the binding parameter of this compound with double-stranded DNA.

In contrast to the documented, albeit weak, interaction with DNA, the specific molecular interactions between this compound and ribonucleic acid (RNA) are not extensively detailed in the available scientific literature. While this compound is used as a general cytoplasmic stain in histology, which would include staining RNA-rich regions, specific studies characterizing the binding mechanisms, affinity, and spectroscopic consequences of direct this compound-RNA complex formation are not as prevalent as those for DNA and proteins.

This compound Interaction with Proteins

The interaction of this compound with proteins is a cornerstone of its application in biological staining and protein quantification assays. This binding is primarily driven by electrostatic forces and is highly dependent on the pH of the solution. mdpi.comresearchgate.net

This compound, being an anionic dye, readily interacts with positively charged residues on protein surfaces. The binding mechanism involves electrostatic attraction between the carboxylic and phenolic groups of the this compound molecule and the basic amino acid residues of a protein, such as arginine, histidine, and lysine. plos.orgresearchgate.net At acidic pH, tryptophan residues can also participate in this electrostatic binding. researchgate.net This interaction results in the formation of a stable, water-soluble protein-dye complex. researchgate.net

The formation of this complex is accompanied by a distinct change in the absorption spectrum of this compound. Upon binding to a protein, the absorption maximum of the dye experiences a bathochromic (red) shift. This shift is a key indicator of complex formation and is proportional to the concentration of the protein, a principle utilized in protein estimation methods. mdpi.comuantwerpen.be

| State of this compound | Absorption Maximum (λmax) | Source |

|---|---|---|

| Unbound (Free dye) | ~514 nm | mdpi.comuantwerpen.be |

| Protein-Bound | 530 - 555 nm | mdpi.comnih.gov |

A data table showing the spectroscopic shift of this compound upon binding to proteins.

The interaction of this compound has been characterized with several specific proteins, most notably serum albumins. Studies with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) have provided detailed insights into the binding affinity and thermodynamics. semanticscholar.orgmdpi.com The binding of this compound to BSA has been shown to quench the intrinsic fluorescence of the protein. semanticscholar.orgsigmaaldrich.com Thermodynamic analysis reveals that the interaction is spontaneous. semanticscholar.orgmdpi.com

Besides serum albumins, this compound also interacts with other proteins. It binds to the mitochondrial ADP/ATP carrier, where its structure shows similarities to the natural substrate ADP, allowing it to bind to the specific nucleotide binding site. It is also effective in staining various proteins, including sialoglycoproteins in polyacrylamide gels, which are often difficult to detect with other stains like Coomassie blue.

| Protein Target | Binding Parameter | Value | Condition/Method | Source |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Binding Constant (K) | 0.82 nmol/nmol of reactive amino acid | pH 1.96 | researchgate.net |

| Binding Constant (KLB) | 3.601 x 105 L·mol-1 | 298.15 K, Fluorescence Spectroscopy | semanticscholar.org | |

| Thermodynamic (ΔG°) | -31.30 kJ·mol-1 | 298.15 K | semanticscholar.org | |

| Human Serum Albumin (HSA) | Stoichiometry (Binding Sites) | 1 | pH 7.4, Fluorescence Spectroscopy | mdpi.com |

| Affinity Constant (KA) | Order of magnitude greater in Hepes than Tris-HCl buffer | pH 7.4, Fluorescence Spectroscopy | mdpi.com | |

| Mitochondrial ADP/ATP Carrier | Dissociation Constant (Kd) | 0.53 µM | Specific binding to carrier |

A data table summarizing binding and thermodynamic parameters for this compound with specific proteins.

Intermolecular Interactions of this compound with Small Molecules

This compound engages in a variety of intermolecular interactions with small organic and inorganic molecules, often serving as a photosensitizer or a fluorescent probe. These interactions are central to its application in photoredox catalysis and analytical chemistry.

In photoredox catalysis, this compound absorbs visible light and transitions to an excited state, enabling it to participate in single-electron transfer (SET) with small molecule substrates. For example, it can interact with aryl diazonium salts to generate reactive aryl radicals for carbon-carbon bond formation. It also interacts with sacrificial electron donors, such as triethanolamine (B1662121) (TEOA), which reductively quenches the excited dye to form a radical anion, a key intermediate in processes like photocatalytic hydrogen production.

The fluorescence of this compound is sensitive to its molecular environment and can be quenched through interactions with various small molecules. This quenching can occur through different mechanisms, including the formation of non-fluorescent ground-state complexes or dynamic collisional quenching. For instance, the interaction with the amino acid tyrosine (in the form of N-acetyl-tyrosine) leads to fluorescence quenching via a proton-coupled electron transfer process within a pre-formed complex. Similarly, its ability to form a non-fluorescent 1:1 ion-association complex with pharmaceutical compounds like linagliptin (B1675411) or drotaverine hydrochloride is utilized for their quantitative determination. sigmaaldrich.com

| Interacting Small Molecule | Nature of Interaction / Application | Mechanism | Source |

|---|---|---|---|

| Triethanolamine (TEOA) | Photosensitization (electron donor) | Reductive quenching of excited this compound | |

| Aryl Diazonium Salts | Photoredox Catalysis | Single-Electron Transfer (SET) to form aryl radicals | |

| N-acetyl-tyrosine (AcTyr) | Fluorescence Quenching | Formation of a ground-state complex; proton-coupled electron transfer | |

| Linagliptin | Fluorescence Quenching (Analytical Probe) | Formation of a 1:1 non-fluorescent complex | |

| Drotaverine hydrochloride | Fluorescence Quenching (Analytical Probe) | Formation of an ion-pair | sigmaaldrich.com |

| ADP/ATP | Competitive Binding | Displacement of this compound from mitochondrial carrier |

A data table providing examples of intermolecular interactions between this compound and various small molecules.

Advanced Spectroscopic Investigations of this compound Complexes

Advanced spectroscopic techniques are indispensable for elucidating the intricate molecular interactions and structural changes that occur when this compound forms complexes with other molecules. These methods provide detailed insights into the nature of binding, the formation of new chemical species, and the dynamics of these interactions at a molecular level.

Fluorescence spectroscopy is a highly sensitive technique used to study the molecular environment of this compound. The dye's inherent fluorescence is significantly affected by its immediate surroundings, making it an excellent probe for investigating molecular interactions. The formation of a complex between this compound and an analyte can lead to a phenomenon known as fluorescence quenching, where the fluorescence intensity of the dye decreases.

This quenching can occur through various mechanisms, including the formation of non-fluorescent ground-state complexes, energy transfer, and electrostatic interactions. pku.edu.cnnih.govresearchgate.net For instance, in weakly acidic conditions (pH 1.8-2.8), this compound reacts with polyvinylpyrrolidone (B124986) (PVP) to form a complex, resulting in the quenching of this compound's fluorescence. nih.gov The change in fluorescence intensity (ΔF) is proportional to the concentration of PVP, allowing for its quantification. nih.gov Similarly, the interaction of this compound with the amino acid tyrosine (in the form of N-acetyl-tyrosine) leads to fluorescence quenching, primarily due to the formation of a ground-state complex. pku.edu.cn

The quenching mechanism is often static, driven by the formation of a stable, non-fluorescent complex between the dye and the quencher molecule. researchgate.netrsc.org Studies on the interaction between linagliptin and this compound revealed a static quenching process that results from the formation of a 1:1 linagliptin–this compound complex. rsc.org The efficiency of this quenching is influenced by factors such as pH and the concentration of the reactants. rsc.orgresearchgate.net The interaction between this compound and proteins, such as bovine serum albumin (BSA), is also characterized by fluorescence quenching, where the emission band intensity of this compound decreases as the protein-to-dye ratio increases. researchgate.net

The solvent environment also plays a crucial role in the fluorescence properties of this compound. The fluorescence intensity and the wavelength of maximum emission are influenced by solvent polarity. jmchemsci.com For example, the fluorescence quantum yield of this compound is 0.2 in water and increases to 0.4 in methanol. jmchemsci.com These changes in fluorescence provide valuable information about the interactions between the dye and its molecular partners.

Table 1: Examples of this compound Fluorescence Quenching in Molecular Interaction Studies

| Interacting Molecule | Quenching Mechanism | Key Findings | Reference(s) |

| Polyvinylpyrrolidone (PVP) | Complex Formation | Fluorescence quenching is proportional to PVP concentration. | nih.gov |

| N-acetyl-tyrosine (AcTyr) | Ground-State Complex Formation | Quenching occurs via a proton-coupled electron transfer process. | pku.edu.cn |

| Linagliptin | Static Quenching (1:1 Complex) | High Stern-Volmer constant (Ksv = 6.46 × 10⁵ M⁻¹) indicates strong complex formation. | rsc.org |

| Mitoxantrone (MTX) | Association Complex Formation | The quenching effect is optimized in a slightly acidic solution (pH 4.0). | researchgate.net |

| Gold Nanoparticles (AuNPs) | Not specified | Addition of AuNPs leads to a decrease in the fluorescence emission of this compound. | researchgate.net |

UV-Visible absorption spectroscopy is a fundamental tool for characterizing the formation of this compound complexes. When this compound binds to another molecule, such as a protein or metal ion, changes in its electronic structure occur, which are reflected in its absorption spectrum. A common observation is a bathochromic shift (red shift) of the maximum absorption wavelength (λmax). nih.gov

For example, in an aqueous solution, this compound typically shows a maximum absorption peak around 517-520 nm. jmchemsci.comresearchgate.net Upon binding to proteins like bovine serum albumin (BSA), this peak shifts to a longer wavelength, around 530-536 nm. researchgate.netnih.gov This spectral shift is proportional to the concentration of the protein and indicates the formation of a stable protein-dye complex. nih.gov The interaction involves electrostatic binding between the carboxylic and phenolic groups of the dye and basic amino acid residues of the protein. nih.gov

Similar spectral shifts are observed when this compound forms complexes with other molecules. The interaction with caffeine (B1668208) in a dibasic potassium phosphate (B84403) solution results in a red shift of up to 8 nm in the λmax, depending on the caffeine concentration. nih.gov The formation of an ion-pair complex between this compound and drugs like tizanidine (B1208945) hydrochloride or orphenadrine (B1219630) citrate (B86180) also produces a distinct binary complex with a shifted absorption maximum compared to the free dye. researchgate.net Complexation with metal ions, such as Ni(II), likewise alters the absorption spectrum, providing a basis for analytical determination. researchgate.net

The solvent environment also affects the absorption spectrum of this compound. The λmax can shift depending on the polarity and type of solvent used. jmchemsci.comjmchemsci.comresearchgate.net For instance, the absorption peak is located at 525 nm in ethanol, 523 nm in methanol, and 536 nm in N,N-Dimethylformamide (DMF) at a concentration of 1x10⁻⁵ M. jmchemsci.comjmchemsci.com These shifts are attributed to interactions between the dye molecule and the solvent.

Table 2: Shifts in this compound Absorption Maximum (λmax) upon Complex Formation

| Interacting Species | Initial λmax (nm) | Complex λmax (nm) | Solvent/Medium | Reference(s) |

| Bovine Serum Albumin (BSA) | 514 | 530 ± 5 | pH < 3.0 buffer | nih.gov |

| Caffeine | ~517 | Red shift up to 8 nm | Dibasic potassium phosphate solution | nih.gov |

| Tizanidine Hydrochloride | ~517 | ~530 | Water (pH 3.5) | researchgate.net |

| Orphenadrine Citrate | ~517 | ~535 | Water (pH 3.5) | researchgate.net |

| Ethanol | - | 525 | Ethanol (1x10⁻⁵ M) | jmchemsci.comjmchemsci.com |

| N,N-Dimethylformamide (DMF) | - | 536 | DMF (1x10⁻⁵ M) | jmchemsci.comjmchemsci.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and the investigation of intermolecular bonding. nih.gov ¹H-NMR, in particular, can provide detailed information about the specific atoms involved in the interaction between this compound and an analyte.

A study of the interaction between this compound and caffeine using ¹H-NMR, ¹H-COSY, and ¹H-DOSY methods revealed specific intermolecular bonding. nih.govresearchgate.net In the presence of caffeine, the proton peaks for this compound exhibited a slight downfield shift. nih.gov For example, the signals for protons designated 'a' and 'b' shifted from 7.49 ppm to 7.47 ppm, while the 'c' proton shifted from 7.30 ppm to 7.19 ppm. nih.gov This downfield shift indicates a reduction in the electron density around the this compound protons, which was proposed to be caused by a proton exchange from the C-8 position of caffeine to the this compound molecule. nih.govresearchgate.net

Conversely, the N-methyl proton peaks for caffeine showed an upfield shift in the presence of this compound. nih.gov The analysis of chemical shift changes in NMR spectra provides direct evidence of the formation of complexes and helps to identify the specific sites of interaction. researchgate.net Diffusion Ordered Spectroscopy (DOSY) NMR experiments can further confirm the presence of distinct components in a mixture, such as this compound and caffeine, and argue against the formation of certain types of supramolecular complexes. nih.govresearchgate.net

Table 3: ¹H-NMR Chemical Shift Changes in the this compound-Caffeine Interaction

| Molecule | Proton Signal | Chemical Shift (δ) in Single Compound (ppm) | Chemical Shift (δ) in Mixture (ppm) | Shift Direction | Reference |

| This compound | a + b | 7.49 | 7.47 | Downfield | nih.gov |

| This compound | c | 7.30 | 7.19 | Downfield | nih.gov |

| Caffeine | N-methyl protons | Not specified | Not specified | Upfield | nih.gov |

| Caffeine | C-8 proton | 7.90 | 7.67 (peak reduced) | Upfield | nih.gov |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a substance. jasco-global.com These techniques are highly effective for analyzing the adsorption and binding modes of this compound onto surfaces and in complexes, as the formation of new bonds or interactions alters the vibrational frequencies of the involved functional groups.

The complete vibrational spectra of this compound have been recorded using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman spectroscopy. duke.edu In one study, the intense Raman band at 1333 cm⁻¹ in this compound, corresponding to the alternating C=C bond vibrations of the aromatic ring, was used for quantitative analysis. duke.edu

FT-IR spectroscopy is particularly useful for analyzing the binding mode of this compound. When this compound is adsorbed onto a surface like titania aerogel, its FT-IR spectrum shows significant changes. researchgate.net A key observation is the disappearance of the carboxyl (C=O) peak, which is present at 1753 cm⁻¹ in pure this compound powder. researchgate.net This disappearance suggests that the this compound molecules are hydrogen-bonded to the surface hydroxyl groups of the titania through their carboxyl groups. researchgate.net Other vibrational peaks, such as the symmetric vibration of the carboxyl group (1422 cm⁻¹) and the phenyl group (1465 cm⁻¹), are also affected by this interaction. researchgate.net

The combined use of IR and Raman spectroscopy provides complementary information. jasco-global.com While IR spectroscopy is powerful for identifying organic functional groups, Raman spectroscopy can be more effective for analyzing inorganic components or symmetric bonds that are weak in the IR spectrum. jasco-global.comyoutube.com By analyzing the shifts, appearance, or disappearance of vibrational bands, these methods offer a detailed picture of how this compound binds to different substrates and molecules.

Table 4: Key FT-IR Vibrational Peaks of this compound and Changes upon Adsorption

| Wavenumber (cm⁻¹) | Assignment | Observation upon Adsorption on Titania Aerogel | Reference |

| 3468 | Hydroxyl group | Peak shifts | researchgate.net |

| 1753 | Carboxyl (C=O) | Peak disappears | researchgate.net |

| 1465 | Phenyl group | Peak shifts | researchgate.net |

| 1422 | Symmetric vibration of carboxyl group | Peak shifts | researchgate.net |

Eosin Y in Advanced Biological and Biomedical Methodologies

Histological and Cytological Staining Mechanisms and Innovations

Eosin (B541160) Y is most famously used as a counterstain in histology and cytology, where it provides critical visual context to nuclear stains. Its acidic nature drives its binding to protein-rich, basic (eosinophilic) structures in the cell and the extracellular matrix.

The Hematoxylin (B73222) and Eosin (H&E) stain is the most widely used histological staining technique in medical diagnosis and research, often considered the "gold standard". wikipedia.org The method, first introduced by A. Wissowzky in 1876, utilizes a combination of two dyes: hematoxylin and eosin. medicallabnotes.com

The core principle of H&E staining lies in the chemical affinity between the dyes and different tissue components. laboratorytests.org Hematoxylin, a basic dye used with a metallic salt (mordant), stains acidic, basophilic structures a blue-purple color. medicallabnotes.comlaboratorytests.org These structures are primarily the cell nuclei, which are rich in nucleic acids (DNA and RNA), as well as ribosomes and regions of the cytoplasm with abundant RNA. wikipedia.orglaboratorytests.org

Eosin Y serves as the acidic counterstain. It is an anionic dye that stains basic, eosinophilic structures in varying shades of pink, orange, and red. medicallabnotes.comlaboratorytests.org Key components stained by eosin include the cytoplasm, muscle, collagen, and red blood cells. wikipedia.orglaboratorytests.org This differential staining provides a clear distinction between the nucleus and the cytoplasm, revealing the general layout and distribution of cells and offering a comprehensive overview of tissue architecture. wikipedia.org The staining process involves deparaffinizing and rehydrating the tissue section, staining with hematoxylin, differentiating with a weak acid, "bluing" in mildly alkaline water, and finally counterstaining with this compound before dehydration and mounting. medicallabnotes.comsuperiorbiodx.com

While the fundamental principles of H&E have remained consistent, its application has been central to advancements in digital pathology. High-resolution scanning of H&E-stained slides allows for the creation of digital images that can be analyzed by pathologists remotely and aided by software for pattern recognition. wikipedia.org Despite the development of more complex staining methods, the simplicity, versatility, and rich morphological information provided by H&E ensure its continued role as a foundational technique in pathology. superiorbiodx.comstudysmarter.co.uk

Table 1: H&E Staining Results

| Cellular/Tissue Component | Stain Used | Resulting Color | Rationale |

| Cell Nuclei (Chromatin) | Hematoxylin | Blue to Dark Purple | Hematoxylin is a basic dye that binds to acidic nucleic acids. wikipedia.orglaboratorytests.org |

| Cytoplasm | This compound | Pink/Red | This compound is an acidic dye that binds to basic proteins in the cytoplasm. wikipedia.orglaboratorytests.org |

| Collagen & Muscle Fibers | This compound | Pink/Orange | These extracellular matrix proteins are basic and thus eosinophilic. laboratorytests.org |

| Red Blood Cells | This compound | Intense Red | Hemoglobin within red blood cells is strongly eosinophilic. wikipedia.org |

Assessing sperm vitality is a critical component of semen analysis, particularly for distinguishing between immotile live sperm and dead sperm. cambridge.orgbasicmedicalkey.com The this compound dye exclusion test is a widely adopted method for this purpose, based on the principle of plasma membrane integrity. cambridge.orgbasicmedicalkey.com

The methodology hinges on the semi-permeability of an intact sperm plasma membrane. cambridge.org Live spermatozoa with undamaged membranes are impermeable to the this compound stain and thus remain unstained. cambridge.orgbasicmedicalkey.com Conversely, dead spermatozoa have compromised membrane integrity, allowing the this compound dye to penetrate the cell and stain the sperm head pink or red. cambridge.orgtaylorandfrancis.com

A common enhancement to this technique is the one-step Eosin-Nigrosin stain. basicmedicalkey.com In this procedure, Nigrosin, a dark pigment, is used as a background stain. cambridge.orgbasicmedicalkey.com It does not penetrate the cells but creates a dark backdrop, which increases the contrast and makes it easier to visualize the unstained (live) and pink-stained (dead) sperm heads. cambridge.orgbasicmedicalkey.com Research has shown this combined method to be reliable and simple for assessing sperm vitality. cambridge.org Another innovation is the this compound-water test, which uses distilled water as the hypotonic solution to simplify and standardize the assessment of sperm membrane integrity. nih.gov This method allows for the simultaneous detection of damage to both the sperm head and tail. nih.gov

Table 2: Eosin-Nigrosin Staining for Sperm Viability

| Sperm Condition | Membrane Integrity | This compound Penetration | Nigrosin Penetration | Microscopic Appearance | Assessment |

| Live Sperm | Intact | No | No | White or faint pink against a dark background | Viable |

| Dead Sperm | Damaged/Permeable | Yes | No | Pink or red against a dark background | Non-viable |

| Data sourced from multiple references. cambridge.orgbasicmedicalkey.comtaylorandfrancis.com |

This compound is indispensable for studying cellular morphology and the intricate architecture of tissues. dcfinechemicals.com Its function as a counterstain in the H&E method allows researchers and pathologists to visualize the components that make up the bulk of tissues, providing crucial context to the nuclear details revealed by hematoxylin. superiorbiodx.comdcfinechemicals.com

By staining the cytoplasm, this compound helps to define the size and shape of cells. wikipedia.org This is fundamental for identifying pathological changes such as cellular swelling, shrinkage, or abnormal shapes that can indicate disease. dcfinechemicals.comacs.org Furthermore, it stains the extracellular matrix, including collagen and elastic fibers, which is essential for understanding the structural framework of an organ or tissue. laboratorytests.org The differential staining of various tissue elements—for instance, the intense red of red blood cells versus the pink of muscle and connective tissue—provides a detailed map of the tissue landscape. wikipedia.org

In pathology, these visual cues are critical for diagnosing a vast range of conditions. For example, in cancer diagnosis, pathologists examine H&E-stained sections to assess changes in nuclear size and shape, the ratio of nucleus to cytoplasm, and the arrangement of cells within the tissue architecture. dcfinechemicals.com In studies of tissue injury, such as fat embolism-induced lung injury or wound healing, H&E staining with eosin reveals the extent of inflammatory cell infiltration, edema, and structural damage to tissues like the alveoli. acs.orgmdpi.com The clarity and contrast provided by this compound are thus foundational to the morphological interpretation of tissue health and disease. studysmarter.co.uk

This compound in Flow Cytometry Applications

Flow cytometry is a powerful technique that analyzes the physical and chemical characteristics of single cells in a fluid stream as they pass through a laser beam. hematology.dkuiowa.edu this compound has been adapted for use in this high-throughput methodology, primarily as a fluorescent probe for cell viability.

The use of this compound in flow cytometry is an extension of the dye exclusion principle used in microscopy. taylorandfrancis.com The fundamental premise is that viable cells possess intact and functional plasma membranes that prevent the uptake of the dye, whereas non-viable cells have compromised membranes that are permeable to it. taylorandfrancis.comnih.gov

In a flow cytometer, cells in suspension are passed one by one through one or more laser beams. youtube.com As each cell passes through, it scatters light and, if it contains fluorescent molecules (fluorochromes), the laser will excite them to emit light of a longer wavelength. uiowa.edu this compound is a xanthene dye that fluoresces upon excitation. nih.gov When a population of cells is incubated with this compound, only the dead or membrane-compromised cells will take up the dye. taylorandfrancis.com

As these cells pass through the laser, the this compound within them fluoresces. This fluorescent signal is captured by detectors (photomultiplier tubes or PMTs), converted into an electronic signal, and recorded by a computer. youtube.comnih.gov The instrument can therefore rapidly count the number of fluorescent (non-viable) and non-fluorescent (viable) cells in a large population, providing a quantitative measure of viability. nih.gov this compound derivatives, such as eosin-5-maleimide, are also used in specialized flow cytometric tests to probe for specific protein deficiencies, as in the diagnosis of hereditary spherocytosis. nih.govczytelniamedyczna.pl

Flow cytometry offers a highly sensitive and quantitative method for discriminating between live and dead cells using this compound. The data from a viability assay is typically displayed on a histogram, which plots fluorescence intensity on the x-axis against the number of cells (events) on the y-axis. youtube.com

This results in two distinct populations:

Viable Cells: These cells have intact membranes, exclude this compound, and therefore exhibit low to no fluorescence. They appear as a peak on the far-left side of the histogram, corresponding to the background or autofluorescence of the cells. nih.gov

Non-Viable Cells: These cells have permeable membranes, have taken up this compound, and therefore exhibit a strong fluorescent signal when excited by the laser. They appear as a distinct peak to the right of the viable cell peak, at a higher fluorescence intensity. nih.gov

By setting a gate or threshold between these two peaks, the instrument's software can automatically calculate the percentage of live and dead cells in the sample with high precision. This technique is significantly more objective and high-throughput than manual counting under a microscope. Dual staining techniques can also be employed, combining this compound with other fluorescent probes to simultaneously assess multiple cellular parameters. taylorandfrancis.com The ability of this compound to function as a photoinitiator has also been leveraged to photopolymerize hydrogel coatings on living cells, with viability confirmed by flow cytometry. nih.gov

This compound in Advanced Microscopy Techniques

This compound, a synthetic xanthene dye, has long been a fundamental tool in biological and medical laboratories. microscopist.co.uk While it is most recognized for its integral role as a counterstain in the classic Hematoxylin and Eosin (H&E) staining method, its utility is not confined to conventional brightfield microscopy. sigmaaldrich.comleicabiosystems.com The inherent fluorescent properties of this compound are increasingly being harnessed in advanced microscopy techniques, expanding its application from a simple histological stain to a versatile fluorescent probe. carlroth.comnih.gov This section delves into the multifaceted use of this compound for the detailed visualization of biological structures and explores its promising applications in the high-throughput field of imaging flow cytometry.

Visualization of Biological Structures via this compound Staining

As an acidic dye, this compound carries a net negative charge in aqueous solutions, which dictates its staining behavior. thermofisher.com This anionic nature leads to its strong affinity for positively charged, or basic, components within cells and tissues. Consequently, this compound effectively stains eosinophilic structures such as the cytoplasm, various connective tissues, and the extracellular matrix, imparting them with characteristic shades of pink and red. leicabiosystems.comorsatec.com

The most prominent application of this compound is in the H&E stain, a cornerstone of histopathology that provides critical morphological information for disease diagnosis. thermofisher.com In this widely used differential staining technique, tissue sections are first treated with hematoxylin, a basic dye that imparts a deep blue or purple color to acidic structures, most notably the nucleic acids within the cell nucleus. Following this, this compound is applied as a counterstain. It binds to the protein-rich, basic components of the cell, creating a sharp contrast between the nucleus and the cytoplasm. thermofisher.com This clear differentiation is essential for the microscopic examination of tissue architecture and the identification of pathological changes. sigmaaldrich.comleicabiosystems.com The pH of the this compound solution can be adjusted, typically with acetic acid, to modulate the intensity of the stain, with a more acidic pH often yielding a deeper red color. leicabiosystems.com

The H&E staining protocol is a robust and highly reproducible method that reveals a wealth of microscopic anatomical detail, making it an indispensable tool in both clinical diagnostics and fundamental biomedical research. leicabiosystems.com

Beyond its traditional role, the intrinsic fluorescence of this compound is being exploited in more advanced imaging modalities. carlroth.comnih.gov Though often a secondary consideration in routine histology, its ability to fluoresce opens up new avenues for analysis. This compound has a broad absorption spectrum with a maximum peak between 522 nm and 539 nm and emits light in the 515 nm to 675 nm range, resulting in a yellow-red fluorescence. sigmaaldrich.commdpi.com This characteristic allows it to be used in fluorescence microscopy, where it can be excited, for example, by a green laser.

Recent research has demonstrated the potential of using this compound in combination with other fluorescent probes for multicolor imaging. Its spectral characteristics make it compatible with far-red DNA-binding dyes such as DRAQ5. This combination can create a fluorescent version of the H&E stain, enabling the simultaneous visualization of the nucleus and cytoplasm within a single fluorescent image. Such an approach is particularly advantageous for the rapid and non-destructive analysis of fresh, unfixed tissues.

Table 1: Staining Characteristics of this compound in H&E Staining

| Cellular Component | Staining Result with this compound | Underlying Principle |

|---|---|---|

| Cytoplasm | Pink to Red | Binding to basic proteins (eosinophilic) |

| Collagen | Pink | Binding to basic proteins |

| Muscle Fibers | Deeper Red | High concentration of intracellular proteins |

| Red Blood Cells | Intense Red | High concentration of hemoglobin |

Applications in Imaging Flow Cytometry

Imaging flow cytometry represents a technological convergence of conventional flow cytometry and microscopy, offering the high-throughput analysis of the former with the detailed imaging capabilities of the latter. nih.govresearchgate.net This methodology facilitates the rapid acquisition of images from tens of thousands of individual cells as they pass in a fluid stream, providing quantitative data on cellular morphology, fluorescence intensity, and the spatial distribution of fluorescent signals within each cell. nih.gov While the direct application of this compound in imaging flow cytometry is a developing field, its established role as a vital dye in traditional flow cytometry provides a solid foundation for its utility in this more advanced technique. microscopist.co.uknih.gov

In conventional flow cytometry, this compound is frequently employed for the assessment of cell viability. nih.gov This application is based on the principle of membrane integrity. Healthy, live cells possess intact plasma membranes that are impermeable to the dye. In contrast, dead or dying cells have compromised membranes that allow this compound to enter and stain intracellular components. microscopist.co.uk The resulting fluorescence serves as a clear marker to differentiate between live and dead cell populations.

Translating this to imaging flow cytometry, this compound can be a valuable probe for the high-throughput analysis of cellular health while simultaneously capturing important morphological information. For instance, in a heterogeneous cell population, imaging flow cytometry with this compound staining can not only quantify the percentage of non-viable cells but also provide images that allow for the identification of which specific cell types are undergoing cell death, especially when used in conjunction with other cell-type-specific markers.

A significant strength of imaging flow cytometry is its capacity for multi-parametric analysis. bdbiosciences.com this compound, with its distinct spectral properties, can be incorporated into multicolor fluorescent panels alongside other probes. nih.gov This enables the concurrent investigation of cell viability with other critical cellular processes, such as apoptosis (using markers like Annexin V), cell cycle progression (using DNA-binding dyes), or the expression of specific surface and intracellular proteins. biotium.commdpi.com The spatial resolution afforded by the imaging component allows for the visualization of the co-localization of these different markers, providing deeper insights into complex cellular events.

For example, in the context of drug discovery, imaging flow cytometry utilizing this compound could be employed to quantify cell death in a targeted cancer cell population while simultaneously observing morphological changes, such as nuclear condensation or membrane blebbing, that are indicative of the drug's mechanism of action.

Table 2: Potential Applications of this compound in Imaging Flow Cytometry

| Application Area | Measured Parameters with this compound | Potential Insights |

|---|---|---|

| Toxicology and Drug Screening | Percentage of this compound positive (dead) cells, Morphological changes (e.g., cell shrinkage, membrane blebbing) | High-throughput assessment of cytotoxicity and investigation of cell death mechanisms. nih.gov |

| Immunology | Viability of specific immune cell subsets (co-stained with cell surface markers) | Understanding the effects of treatments or stimuli on different immune cell populations. |

| Cancer Biology | Viability of cancer cells in response to therapy, Co-localization of this compound with apoptotic markers | Evaluating treatment efficacy and dissecting pathways of cell death in heterogeneous tumor samples. |

| Infectious Disease | Viability of host cells upon infection, Visualization of pathogen-cell interactions | Investigating the cytopathic effects of pathogens and the host response. |

Eosin Y As a Photocatalyst in Organic Synthesis

Fundamental Photophysical Properties and Redox Potentials of Eosin (B541160) Y

The photocatalytic efficacy of Eosin Y is intrinsically linked to its photophysical properties and redox potentials. Upon absorption of visible light, typically around its absorption maximum of 539 nm, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). researchgate.netmdpi.com Through a rapid process known as intersystem crossing, it then transitions to a longer-lived triplet excited state (T₁), which is the primary photoactive species in most of its catalytic cycles. mdpi.comresearchgate.net This triplet state has a lifetime of approximately 24 microseconds, allowing it sufficient time to interact with substrate molecules. researchgate.net

The redox potentials of this compound in its ground and excited states are crucial for determining the thermodynamic feasibility of a given photocatalytic transformation. The excited state of this compound is both a stronger oxidant and a stronger reductant than its ground state. researchgate.net The specific redox potentials can vary depending on the solvent and the form of this compound present in the solution. This compound can exist in different protonation states, including a neutral form, a monoanionic form, and a dianionic form, each with distinct photophysical properties. nih.gov The catalytically active forms are generally the charged monoanionic and dianionic species. nih.gov

| Property | Value | Reference |

| Absorption Maximum (λmax) | 539 nm | mdpi.com |

| Molar Extinction Coefficient (ε) | 60,803 M⁻¹ cm⁻¹ | mdpi.com |

| Triplet State Lifetime (τ) | 24 µs | researchgate.net |

| Oxidation Potential Range | -1.06 V to 1.10 V | mdpi.com |

| Reduction Potential Range | +0.78 V to +0.83 V | mdpi.com |

Mechanisms of Photocatalysis Mediated by this compound

This compound can mediate organic transformations through several distinct photocatalytic mechanisms, primarily involving single electron transfer, hydrogen atom transfer, and energy transfer processes.

Single Electron Transfer (SET) is a common mechanism in this compound photocatalysis, where the excited catalyst engages in either an oxidative or a reductive quenching cycle. scispace.com

Oxidative Quenching Cycle: In this pathway, the excited this compound (EY) donates an electron to a suitable electron acceptor (A), resulting in the formation of the this compound radical cation (EY•⁺) and the reduced substrate (A•⁻). The EY•⁺ can then be reduced back to its ground state by an electron donor (D) to complete the catalytic cycle.

Reductive Quenching Cycle: Conversely, the excited this compound can accept an electron from an electron donor (D), forming the this compound radical anion (EY•⁻) and the oxidized substrate (D•⁺). The EY•⁻ subsequently donates an electron to an acceptor (A) to regenerate the ground-state photocatalyst.

These SET processes generate highly reactive radical ion intermediates from organic substrates, which can then undergo a variety of subsequent chemical transformations. researchgate.net

More recently, this compound has been shown to function as a direct hydrogen atom transfer (HAT) catalyst. sci-hub.senih.gov In this mechanism, the photoexcited this compound directly abstracts a hydrogen atom from a suitable substrate, generating a carbon-centered radical. nsf.gov This radical can then participate in further reactions, such as addition to an electron-deficient alkene. nsf.gov The photocatalyst is regenerated through a reverse hydrogen atom transfer (RHAT) from an intermediate in the reaction sequence. nsf.gov Notably, the neutral form of this compound is often the active catalyst in these photo-HAT transformations, in contrast to the anionic forms that are typically involved in SET-based photoredox processes. sci-hub.se

While less common than SET and HAT, this compound can also act as a photosensitizer through an energy transfer mechanism. In this process, the excited triplet state of this compound transfers its energy to a substrate molecule, promoting the substrate to its own excited state. This excited substrate can then undergo photochemical reactions that are not accessible through direct irradiation. The efficiency of energy transfer depends on the relative triplet energies of this compound and the substrate.

The radical intermediates generated through either SET or HAT pathways can initiate radical chain reactions. nih.gov In such a process, the initially formed radical reacts with another molecule to generate a new radical, which continues the chain. These chain reactions can lead to the formation of multiple product molecules from a single photoinitiation event, often resulting in high quantum yields. nih.gov The distinction between a purely photocatalytic process and a radical chain reaction can be investigated by measuring the quantum yield of the reaction. nih.gov

Synthetic Applications in Organic Transformations

The versatility of this compound as a photocatalyst is demonstrated by its application in a wide array of organic transformations. These reactions often proceed under mild conditions, using visible light as a sustainable energy source.

Some notable examples of synthetic applications include:

C-H Functionalization: this compound has been successfully employed in the direct functionalization of C-H bonds, which is a highly sought-after transformation in organic synthesis due to its atom economy. sci-hub.senih.gov For instance, the alkylation of C-H bonds with electron-deficient alkenes can be achieved using this compound as a direct HAT photocatalyst. nih.gov

Synthesis of Heterocycles: A variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry, can be synthesized using this compound-photocatalyzed reactions. One such example is the preparation of functionalized isothiazolidin-3-one 1,1-dioxides through a cascade radical process. nsf.gov

Redox Reactions: this compound can catalyze a range of redox reactions, including the reduction of phenacyl sulfonium salts and the oxidation of tertiary amines. scispace.comresearchgate.net

Arylation Reactions: The formation of carbon-carbon bonds through arylation reactions is another significant application. For example, this compound can catalyze the arylation of furan using aryldiazonium salts. nih.gov

| Reaction Type | Substrates | Product | Catalyst Loading | Light Source | Reference |

| C-H Alkylation | Aldehydes, N-arylsulfonyl propiolamides | N-heterocycles | 4 mol % | Blue LED | acs.org |

| Reductive Desulfurization | Phenacyl sulfonium salts, 1,4-dihydropyridines | Reduced product | 1 mol % | Neon fluorescent lamp | scispace.com |

| C-H Arylation | Aryldiazonium salt, Furan | Arylated furan | 2-10 mol % | Green LED | nih.gov |

| Cascade Radical Process | Aldehydes, N-(hetero)arylsulfonyl propiolamides | Isothiazolidin-3-one 1,1-dioxides | Not specified | Blue LED | acs.org |

This compound-Catalyzed Carbon-Carbon Bond Formation

This compound has proven to be an effective photocatalyst for the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry. rsc.orgresearchgate.net These reactions often proceed under mild conditions, avoiding the need for harsh reagents or high temperatures. researchgate.net One notable application is the oxidative coupling of sp3 C-H bonds adjacent to nitrogen atoms in tetrahydroisoquinoline derivatives with various pronucleophiles, such as nitroalkanes, dialkyl malonates, and malononitrile. acs.orgnih.gov This metal-free approach allows for the direct formation of C-C bonds without the need for an external oxidant. nih.gov

Another significant area is the direct arylation of heteroarenes with aryl diazonium salts. uni-regensburg.de This method, catalyzed by this compound under green light irradiation, demonstrates broad functional group tolerance, including nitro, ester, cyano, and hydroxyl groups. uni-regensburg.de The reaction proceeds efficiently without the need for an external base, which can sometimes lead to undesirable side reactions with the diazonium salt. uni-regensburg.de

| Reactants | Product Type | Catalyst Loading (mol%) | Light Source | Yield (%) |

| N-Phenyl-1,2,3,4-tetrahydroisoquinoline and Nitromethane | α-Nitroalkylated amine | Not specified | Visible Light | Not specified |

| Furan and 4-Methoxybenzenediazonium tetrafluoroborate | 2-(4-Methoxyphenyl)furan | 2 | Green LEDs | 55 |

| Various heteroarenes and Aryl diazonium salts | Arylated heteroarenes | Not specified | Green Light | Good |

This compound-Mediated Carbon-Heteroatom Bond Formation

The photocatalytic activity of this compound extends to the formation of carbon-heteroatom bonds, which are crucial linkages in many pharmaceuticals and functional materials. A prominent example is the synthesis of diaryl sulfides through the cross-coupling of aryl thiols with aryl diazonium salts. beilstein-journals.org This reaction proceeds smoothly for both electron-rich and electron-deficient thiols, highlighting the versatility of the method. beilstein-journals.org

This compound also catalyzes the formation of C-P bonds. For instance, it facilitates the oxidative coupling of tetrahydroisoquinoline derivatives with dialkyl phosphonates, providing a metal-free route to α-amino phosphonates. acs.orgnih.gov Furthermore, this compound has been employed in the synthesis of 2-aminobenzothiazoles from thiourea derivatives. The proposed mechanism involves the reductive quenching of the excited this compound by the deprotonated thiourea, leading to the formation of a thiyl radical that drives the cyclization. beilstein-journals.org

| Reactants | Product Type | Catalyst | Light Source | Yield (%) |

| Aryl thiols and Aryl diazonium salts | Diaryl sulfides | This compound | Visible Light | High |

| N-Phenyl-1,2,3,4-tetrahydroisoquinoline and Diethyl phosphite | α-Amino phosphonate | This compound | Visible Light | Not specified |

| Thiophenols and Aryl diazonium salts | Diaryl thioethers | This compound | Not specified | Not specified |

Functionalization of C-H Bonds with this compound as Photocatalyst

Direct functionalization of C-H bonds is a highly desirable transformation as it offers a more atom-economical approach to molecular synthesis. This compound has been successfully utilized as a direct hydrogen-atom transfer (HAT) catalyst for C-H activation. nih.govsci-hub.se This strategy allows for the alkylation of a wide range of C-H bonds with electron-deficient alkenes, providing access to valuable synthetic intermediates. nih.govsci-hub.se

In addition to C-C bond formation, this compound facilitates the bromination of aliphatic and benzylic C-H bonds. uni-regensburg.de Using carbon tetrabromide as the bromine source and morpholine as a reducing agent, this reaction proceeds under mild conditions. uni-regensburg.de The photocatalyst has also been used for the direct arylation of furan with aryldiazonium salts, demonstrating its utility in C-H functionalization of heterocyclic compounds. nih.gov

| Substrate | Reagent | Product Type | Catalyst | Light Source |

| Tetrahydrofuran | Dicyanide electron-deficient alkene | Alkylated THF | This compound (2 mol%) | White LED |

| Aliphatic and Benzylic compounds | CBr4, Morpholine | Brominated compounds | This compound | Household lamp |

| Furan | Aryldiazonium salts | Arylated furan | Supported this compound | Green LEDs |

Reductive Dehalogenation Reactions under this compound Photocatalysis

This compound has been effectively employed as a photocatalyst for reductive dehalogenation reactions. One of the early examples of this compound's application in continuous flow photochemistry was the reductive α-dehalogenation of carbonyl compounds. mdpi.com This transformation is typically promoted by a Hantzsch ester as the hydrogen atom donor. mdpi.com The reaction is efficient for activated halides, such as α-bromo ketones, but aromatic bromides are generally not reduced under these conditions. mdpi.com

| Substrate | Product Type | Catalyst Loading (mol%) | Light Source | Reaction Time |

| α-Bromoacetophenone | Acetophenone | 0.5 | Not specified | 40 s (in microreactor) |

Oxidation Reactions Catalyzed by this compound

This compound is a versatile photocatalyst for a variety of oxidation reactions. It can mediate the oxidation of amines, thioamides, and enol ethers, often in the presence of a stoichiometric amount of an electron acceptor. uni-regensburg.de A notable application is the aerobic oxidation of α-aryl halogen derivatives, where this compound covalently anchored on reduced graphene oxide serves as a recyclable photocatalyst. semanticscholar.org

Furthermore, this compound has been utilized for the selective oxidation of benzylic C-H bonds to the corresponding carbonyl compounds. acs.org This reaction can be performed in water using molecular oxygen as the oxidant, presenting a green and sustainable synthetic method. acs.org The proposed mechanism involves a single electron transfer from the substrate to the excited this compound, followed by proton dissociation and reaction with oxygen. acs.org this compound also plays a dual role as a redox catalyst and photosensitizer in the sequential benzylic C-H amination and oxidation of o-benzyl-N-methoxyl-benzamides to synthesize 3-hydroxyisoindolinones. nih.gov

| Substrate | Oxidant | Product Type | Catalyst System | Solvent |

| Thioethers | Not specified | Sulfoxides | Polymer-supported this compound | Not specified |

| Phenylboronic acids | Not specified | Phenols | Polymer-supported this compound | Not specified |

| Benzylic C-H compounds | O2 | Carbonyl compounds | This compound | Water |

| o-benzyl-N-methoxyl-benzamides | O2 | 3-hydroxyisoindolinones | This compound / Selectfluor | Not specified |

Heterogeneous Photocatalysis with Supported this compound Systems

To address the challenges associated with catalyst separation and recycling in homogeneous photocatalysis, significant efforts have been directed towards the immobilization of this compound onto solid supports. nih.govmdpi.com These heterogeneous systems offer several advantages, including simplified product purification and the potential for catalyst reuse. nih.gov

This compound has been successfully supported on various materials, including Merrifield resin, silica nanoparticles, and metal-organic frameworks (MOFs). nih.govresearchgate.net For instance, this compound immobilized on Merrifield resin has been used for the direct C-H arylation of furan with aryldiazonium salts. mdpi.com This supported catalyst demonstrated comparable yields to its homogeneous counterpart and could be recovered and reused multiple times. mdpi.com In another example, this compound was anchored to an amino-functionalized MOF, UiO-66-NH2, via amide bond formation. mdpi.com This hybrid material efficiently catalyzed the oxidation of tertiary amines to iminium ions, which could then be trapped by various nucleophiles. mdpi.com

| Support Material | Reaction Type | Reactants | Product | Catalyst Reusability |

| Merrifield Resin | C-H Arylation | Furan, Aryldiazonium salt | Arylated furan | Up to 3 times |

| UiO-66-NH2 (MOF) | Oxidation/Nucleophilic Addition | Tertiary amines, Nucleophiles | α-Functionalized amines | Not specified |

| Silica Nanoparticles | Not specified | Not specified | Not specified | Not specified |

Continuous Flow Photocatalysis Utilizing this compound

The integration of this compound photocatalysis with continuous flow technology offers significant advantages in terms of scalability, safety, and reaction efficiency. mdpi.comresearchgate.net Flow reactors provide excellent control over reaction parameters such as light irradiation, temperature, and residence time, leading to improved product yields and selectivity. researchgate.net

A notable application of this compound in continuous flow is the α-trifluoromethylation of ketones. uni-regensburg.demdpi.com This two-step process involves the in-situ formation of silyl enol ethers, followed by a visible-light-mediated trifluoromethylation. uni-regensburg.de The continuous flow setup allows for a faster reaction compared to batch processes. uni-regensburg.de Another example is the metal-free perfluoroalkylation of heteroarenes, where a solution of this compound and a sacrificial electron donor is combined with a solution of the heteroarene and perfluoroalkyl iodide under flow conditions. mdpi.com This method provides access to a range of perfluoroalkylated heteroarenes in good to excellent yields. mdpi.com The reductive α-dehalogenation of carbonyl compounds has also been successfully performed in a microreactor, demonstrating a significant rate enhancement compared to batch conditions. mdpi.com

| Reaction Type | Reactants | Catalyst System | Reactor Type | Key Advantage |

| α-Trifluoromethylation | Ketones, TMSOTf, DIPEA, Trifluoromethylating agent | This compound | Not specified | Faster reaction |

| Perfluoroalkylation | Heteroarenes, Perfluoroalkyl iodides | This compound, TMEDA | Not specified | Good to excellent yields |

| Reductive α-Dehalogenation | α-Halogenated carbonyls | This compound, Hantzsch ester | Microreactor | Accelerated reaction |

Quantum Yield Determinations in this compound Photocatalytic Systems

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies its efficiency. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., conversion of a reactant to a product) to the number of photons absorbed by the photocatalyst. researchgate.net The determination of quantum yields provides valuable insights into the efficiency of the radiative processes involved and is instrumental for understanding and optimizing reaction mechanisms. researchgate.net

In the context of this compound photocatalysis, determining the quantum yield is a powerful tool for mechanistic elucidation. researchgate.netd-nb.infonih.govbeilstein-journals.org The magnitude of Φ can help distinguish between a pure photocatalytic process and a reaction involving radical chain propagation. d-nb.infonih.govbeilstein-journals.org Theoretically, for a simple photocatalytic reaction, the quantum yield should be in the range of 0 < Φ ≤ 1. researchgate.net A value approaching 1 indicates a highly efficient photocatalytic step. However, quantum yields can exceed unity (Φ > 1) if the intermediates generated by the initial photochemical event initiate a subsequent chain reaction, where one photon absorption leads to the transformation of multiple substrate molecules. researchgate.net

The prevalent method for determining the photon flux, which is necessary for calculating the quantum yield, is chemical actinometry. d-nb.infonih.govbeilstein-journals.org This indirect measurement technique uses a well-characterized chemical reaction with a known quantum yield to calibrate the light source. Quantum-yield measurements are typically performed under conditions of total light absorption by the dye and at low substrate conversions (e.g., below 10%) to ensure accurate rate determination. beilstein-journals.org

Detailed studies on this compound-catalyzed aromatic substitution reactions using arenediazonium salts have demonstrated a wide range of quantum yields, varying by almost two orders of magnitude from 0.075 to 4.7. beilstein-journals.org This significant variation points to the operation of different mechanisms across seemingly similar reactions. beilstein-journals.org For instance, in a study of various this compound-catalyzed reactions, most quantum yields were found to be between 0.075 and 0.60. d-nb.infonih.govbeilstein-journals.org These values are comparable to those reported for similar reactions catalyzed by the well-known transition metal photocatalyst [Ru(bpy)₃]²⁺ (which were in the range of 0.46–0.78), indicating that this compound can be a highly efficient photocatalyst. d-nb.infonih.govbeilstein-journals.org

However, a quantum yield of 4.7 was recorded for the this compound-catalyzed Meerwein-type arylation. d-nb.infobeilstein-journals.org This value, being significantly greater than 1, strongly indicates that in addition to the initial photocatalytic step, a radical-chain propagation mechanism is operative under these specific reaction conditions. d-nb.infonih.govbeilstein-journals.org

The following table summarizes the quantum yields determined for several organic transformations photocatalyzed by this compound.

| Reaction Type | Substrates | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Meerwein-type Arylation | 4-CN-benzenediazonium salt, 1,1-diphenylethylene | DMSO | 4.7 | d-nb.infobeilstein-journals.org |

| Photoborylation | 4-Br-benzenediazonium salt, bis(pinacolato)diboron | DMSO | 0.60 | d-nb.infobeilstein-journals.org |

| Phenanthrene Synthesis | ortho-Biphenyldiazonium salt, 1,1-diphenylethylene | DMSO | 0.35 | d-nb.infobeilstein-journals.org |

| Intramolecular Arylation | 2-(Allyloxy)benzenediazonium salt | DMSO | 0.25 | d-nb.infobeilstein-journals.org |

| Heck-type Reaction | 4-CN-benzenediazonium salt, anethole | DMSO | 0.075 | d-nb.infobeilstein-journals.org |

Eosin Y in Analytical Chemistry and Chemical Sensing

Ion-Pairing Agent Applications for Pharmaceutical Analysis

Eosin (B541160) Y serves as an effective ion-pairing agent, particularly for the analysis of pharmaceutical compounds containing basic nitrogen atoms. In an acidic medium, these basic drugs become protonated, forming positively charged species that can readily form stable, colored, and often fluorescent complexes with the anionic Eosin Y. This interaction forms the basis for simple and rapid spectrophotometric and spectrofluorimetric methods for drug quantification.

Binary Complex Formation with this compound

The formation of a binary ion-pair complex between a cationic drug molecule and the anionic this compound is a widely used strategy in pharmaceutical analysis. This electrostatic interaction typically results in a significant change in the spectral properties of this compound, which can be measured for quantitative purposes. The formation of these complexes is influenced by factors such as pH, solvent, and the concentration of the reactants.

A notable application of this principle is in the spectrophotometric determination of various macrolide antibiotics, including erythromycin, azithromycin dihydrate, clarithromycin, and roxithromycin. These drugs form binary complexes with this compound in a buffered aqueous medium, exhibiting absorption maxima in the range of 542–544 nm scispace.com. Similarly, spectrophotometric methods have been developed for the analysis of dipyridamole and lamivudine based on their binary complex formation with this compound nih.gov.

The following table summarizes the spectrophotometric determination of several pharmaceutical compounds through binary complex formation with this compound:

| Drug | λmax (nm) | Linear Range (µg/mL) | Application | Reference |

| Azithromycin dihydrate | 542-544 | 1-10 | Bulk powders, pharmaceutical formulations, spiked biological fluids | scispace.com |

| Erythromycin | 542-544 | 2-20 | Bulk powders, pharmaceutical formulations, spiked biological fluids | scispace.com |

| Roxithromycin | 542-544 | 2-20 | Bulk powders, pharmaceutical formulations, spiked biological fluids | scispace.com |

| Clarithromycin | 542-544 | 3-30 | Bulk powders, pharmaceutical formulations, spiked biological fluids | scispace.com |

| Dipyridamole | 554 | - | Dosage forms | nih.gov |

| Lamivudine | 554 | - | Dosage forms | nih.gov |

| Dothiepin hydrochloride | 540 | 1-10 | Pure and dosage forms | nih.gov |

Ternary Complex Formation with Metals and Drug Molecules

The analytical utility of this compound can be further enhanced through the formation of ternary complexes. In this approach, a metal ion acts as a bridge between the drug molecule and this compound, forming a more stable and often more intensely colored or fluorescent complex. This strategy can improve the sensitivity and selectivity of the analytical method.

For instance, a spectrophotometric method for the determination of carbinoxamine maleate involves the formation of a ternary complex with copper(II) and this compound. This complex is extractable into chloroform and exhibits an absorption maximum at 538 nm nih.gov. Similarly, the fluoroquinolone antibiotics ciprofloxacin and norfloxacin can be determined through the formation of a ternary complex with palladium(II) and this compound. This complex can be quantified by both spectrophotometry and spectrofluorimetry nih.gov. The reaction of silver(I) and cadmium(II) with 1,10-phenanthroline and this compound also forms colored ternary complexes suitable for spectrophotometric analysis ias.ac.in.

The mechanism of ternary complex formation often involves the coordination of the metal ion with the drug molecule, followed by an ion-pair interaction with this compound. The inclusion of a metal ion can lead to a higher molar absorptivity, thereby increasing the sensitivity of the assay scispace.com.

Below is a table detailing the analysis of pharmaceuticals via ternary complex formation with this compound and a metal ion:

| Drug | Metal Ion | λmax (nm) | Linear Range (µg/mL) | Application | Reference |

| Carbinoxamine maleate | Copper(II) | 538 | 0.75-10.0 | Pharmaceutical formulations | nih.gov |

| Ciprofloxacin | Palladium(II) | 545 | 3-10 | Pure form, tablets | nih.gov |

| Norfloxacin | Palladium(II) | 545 | 3-10 | Pure form, tablets | nih.gov |

| Silver(I) | 1,10-phenanthroline | 540-555 | - | Trace amounts | ias.ac.in |

| Cadmium(II) | 1,10-phenanthroline | 540-555 | - | Trace amounts | ias.ac.in |

Quantitative Determination Methodologies for this compound and its Complexes